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Executive Summary

The Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed (FAU)
protein, also known as ribosomal protein eS30, plays a critical and intricate role in the
maturation of the 40S ribosomal subunit. This guide provides an in-depth technical overview of
FAU's function in ribosome biogenesis, focusing on its synthesis as a fusion protein, its
subsequent processing, and the impact of this processing on the assembly of a functional
ribosome. This document details the key molecular players and pathways involved, presents
guantitative data from relevant studies, and provides comprehensive experimental protocols for
investigating these processes. The information herein is intended to serve as a valuable
resource for researchers in fundamental biology and for professionals in drug development
targeting ribosome biogenesis, a pathway frequently dysregulated in cancer and other
diseases.

Introduction: The FAU Protein and Its Dual Identity

The FAU gene encodes a unique fusion protein comprised of a ubiquitin-like protein, FUBI, at
the N-terminus, and the ribosomal protein eS30 at the C-terminus.[1][2] While eS30 is an
integral component of the mature 40S ribosomal subunit, the FUBI moiety is not.[3][4] For the
40S subunit to become translationally competent, the FUBI domain must be cleaved from
eS30.[3][4] This proteolytic event is a crucial step in the late cytoplasmic stages of 40S subunit
maturation.[3][4]
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Dysregulation of FAU expression and processing has been linked to various pathological
conditions, including cancer, highlighting the importance of understanding its role in the
fundamental process of ribosome biogenesis.[5] This guide will delve into the molecular
mechanisms governing FAU processing and its impact on the production of functional
ribosomes.

The FAU Signaling Pathway in 40S Ribosome
Biogenesis

The journey of the FAU protein from its synthesis as a fusion precursor to the integration of its
eS30 component into a mature 40S ribosomal subunit involves a series of orchestrated events
primarily occurring in the nucleolus and cytoplasm. A critical step in this pathway is the
endoproteolytic cleavage of the FUBI-eS30 fusion protein.

Recent studies have identified the deubiquitinase USP36 as the primary enzyme responsible
for this cleavage.[3][4] The processing of FUBI-eS30 by USP36 is essential for the final
maturation steps of the pre-40S particle.[3][4] Failure to cleave this fusion protein leads to
defects in 18S rRNA processing and the impaired recycling of late-acting ribosome biogenesis
factors, ultimately resulting in the accumulation of immature and translationally incompetent
40S subunits.[3][4]

The following diagram illustrates the key steps in the FAU-dependent 40S ribosome biogenesis

pathway:
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FAU Processing in 40S Ribosome Maturation

Quantitative Data on FAU and Ribosome Biogenesis

The functional consequences of FAU processing have been quantitatively assessed in several
studies. These investigations typically involve the expression of wild-type (WT) and non-
cleavable mutants of FUBI-eS30 and the subsequent analysis of polysome profiles and rRNA
processing.

Polysome Profile Analysis

Expression of non-cleavable FUBI-eS30 mutants leads to a significant reduction in the levels of
free 40S subunits and polysomes, indicating a defect in ribosome production and a decrease in

overall translation.
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80S
40S Subunit 60S Subunit Polysome
Cell Monosome
. . Level Level Level
Line/Conditi . . Level . Reference
(Relative to  (Relative to . (Relative to
on (Relative to
WT) WT) WT)
WT)
HEK293
expressing No significant
Decreased Decreased Decreased [3]
FUBI(AA)- change
eS30
HelLa
expressin
P J No significant
non- Decreased Decreased Decreased [4]
change
cleavable
FAU

Note: Specific numerical values for the relative levels are often presented graphically in the
source publications. The table reflects the observed trends.

18S rRNA Processing

The expression of non-cleavable FAU mutants results in the accumulation of the 18S-E pre-
rRNA intermediate, signifying a blockage in the final maturation step of 18S rRNA.

18S-E pre-rRNA Mature 18S rRNA
Cell Line/Condition  Level (Relative to Level (Relative to Reference
WT) WT)
Hela expressing
Increased Decreased [4]
FUBI(AA)-eS30
USP36-depleted HelLa
Increased Decreased [3]

cells

Note: The data in this table is a summary of findings from Northern blot analyses, where
quantification is typically performed by densitometry.
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FAU Protein Interactions

Mass spectrometry-based interactome studies have identified numerous proteins that associate
with FAU, providing insights into its role in ribosome biogenesis and other cellular processes.

. . Interacting
Bait Protein . Method Reference
Proteins (Selected)

USP36, Ribosomal

proteins (various),

FUBI-eS30-StHA ) ) ] Affinity Purification-
Ribosome biogenesis [3]
(WT) Mass Spectrometry
factors (e.g., NOBL1,
PNO1)

USP36, Ribosomal
FUBI-eS30-StHA proteins (various), Affinity Purification-
(non-cleavable) Ribosome biogenesis Mass Spectrometry

factors (retained)

Note: This table provides a qualitative summary of key interactors. For a comprehensive list
and quantitative data, refer to the supplementary materials of the cited publications.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role
of FAU in ribosome biogenesis.

Polysome Profiling

Polysome profiling by sucrose density gradient ultracentrifugation is used to separate
ribosomal subunits, monosomes, and polysomes, providing a snapshot of the translational
activity in a cell.

Materials:

 Lysis Buffer: 20 mM HEPES-KOH (pH 7.4), 100 mM KCI, 5 mM MgClz, 1% (v/v) Triton X-
100, 2 mM DTT, 100 pg/mL cycloheximide, 1x protease inhibitor cocktail, RNase inhibitor.
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e Sucrose Solutions: 10% and 50% (w/v) sucrose in Gradient Buffer (20 mM HEPES-KOH (pH
7.4), 100 mM KCI, 5 mM MgClz, 2 mM DTT).

o Gradient Maker

» Ultracentrifuge and appropriate rotor (e.g., SW41 Ti)
o Fractionation system with a UV detector (254 nm)
Procedure:

e Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with 100 pg/mL
cycloheximide for 5-10 minutes at 37°C before harvesting to arrest translation.

e Cell Lysis: Wash cells with ice-cold PBS containing 100 pg/mL cycloheximide. Lyse cells in
ice-cold Lysis Buffer.

 Clarification of Lysate: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet
nuclei and mitochondria.

e Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge
tubes using a gradient maker.

o Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the
sucrose gradient. Centrifuge at 38,000 rpm for 2-3 hours at 4°C.

o Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously
monitoring the absorbance at 254 nm. Collect fractions for further analysis (e.g., RNA or
protein extraction).

Northern Blot Analysis of pre-rRNA

Northern blotting is a technique to detect and quantify specific RNA molecules, such as pre-
rRNA intermediates, in a complex RNA sample.

Materials:

o Total RNA extracted from cells
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Formaldehyde-agarose gel (1.2%)

MOPS running buffer

Nylon membrane

UV crosslinker

Hybridization buffer

Radiolabeled or DIG-labeled oligonucleotide probes specific for pre-rRNA sequences (e.g.,
ITS1, ITS2, 18S-E)

Phosphorimager or chemiluminescence detection system

Procedure:

RNA Electrophoresis: Denature total RNA and separate by electrophoresis on a
formaldehyde-agarose gel.

RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary
transfer.

UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

Prehybridization and Hybridization: Prehybridize the membrane in hybridization buffer. Add
the labeled probe and incubate overnight at the appropriate temperature.

Washing: Wash the membrane with buffers of increasing stringency to remove non-
specifically bound probe.

Detection: Detect the hybridized probe using a phosphorimager (for radiolabeled probes) or
a chemiluminescence detection system (for DIG-labeled probes).

Quantification: Quantify the band intensities using densitometry software.

Co-immunoprecipitation (Co-IP)
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Co-IP is used to identify protein-protein interactions. In the context of FAU, it can be used to
confirm the interaction between FUBI-eS30 and USP36.

Materials:

Cell lysate

Antibody specific to the bait protein (e.g., anti-HA for HA-tagged FAU)
Protein A/G magnetic beads

Wash Buffer: e.g., TBS with 0.05% Tween-20

Elution Buffer: e.g., Glycine-HCI (pH 2.5) or SDS-PAGE sample buffer

SDS-PAGE and Western blotting reagents

Procedure:

Antibody-Bead Conjugation: Incubate the antibody with Protein A/G magnetic beads to allow
for binding.

Immunoprecipitation: Add the cell lysate to the antibody-conjugated beads and incubate to
allow the antibody to bind to the bait protein and its interactors.

Washing: Wash the beads several times with Wash Buffer to remove non-specific binding
proteins.

Elution: Elute the protein complexes from the beads using Elution Buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies
against the bait protein and the suspected interacting partner (e.g., USP36).

Visualization of Workflows and Pathways
Ribosome Profiling Experimental Workflow

Ribosome profiling (Ribo-seq) is a powerful technique for monitoring translation at a genome-

wide scale. The following diagram outlines the major steps in a typical ribosome profiling
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Ribosome Profiling Workflow

Logical Relationship of FAU Cleavage and 40S
Maturation

The cleavage of the FUBI-eS30 precursor is a prerequisite for the successful completion of 40S
ribosomal subunit maturation. This logical relationship can be visualized as follows:

FUBI-eS30 in pre-40S Active USP36

FUBI-eS30 Cleavage

Successful 40S Maturation 40S Maturation Defect

Click to download full resolution via product page

FAU Cleavage and 40S Maturation Logic

Conclusion and Future Directions

The FAU protein, through its unique fusion structure and essential post-translational
processing, serves as a critical checkpoint in the biogenesis of the 40S ribosomal subunit. The
discovery of USP36 as the protease responsible for FUBI-eS30 cleavage has significantly
advanced our understanding of this process. The methodologies and data presented in this
guide provide a framework for further investigation into the intricate regulation of ribosome
production.

Future research in this area may focus on:

» Quantitative analysis of FAU processing kinetics: Determining the precise rates of FUBI-
eS30 cleavage under different cellular conditions.
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« ldentification of additional regulatory factors: Exploring whether other proteins modulate the
activity of USP36 on FAU.

» Therapeutic targeting: Investigating the potential of inhibiting FAU processing or ribosome
biogenesis as a therapeutic strategy in diseases characterized by hyperactive translation,
such as cancer.

A deeper understanding of the molecular intricacies of FAU and its role in ribosome biogenesis
will undoubtedly open new avenues for both fundamental research and the development of
novel therapeutic interventions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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